1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide
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Overview
Description
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxane ring, a thiophene ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the difluorophenyl intermediate:
Oxane ring formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.
Thiophene ring incorporation: The thiophene ring is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Methanesulfonamide group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise control over molecular interactions is essential.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S2/c18-14-8-12(9-15(19)10-14)11-25(21,22)20-17(16-2-1-7-24-16)13-3-5-23-6-4-13/h1-2,7-10,13,17,20H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVHXSBMUUXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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